molecular formula C20H19ClN2O2S2 B3402021 2-(4-chlorophenoxy)-2-methyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide CAS No. 1049223-22-4

2-(4-chlorophenoxy)-2-methyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide

Cat. No. B3402021
CAS RN: 1049223-22-4
M. Wt: 419 g/mol
InChI Key: GXNHLAVLRFZCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-chlorophenoxy)-2-methyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide” is a complex organic molecule. It contains several functional groups, including a chlorophenoxy group, a methylthio group, a phenylthiazol group, and a propanamide group . These functional groups could potentially give the compound a variety of chemical properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenoxy, methylthio, phenylthiazol, and propanamide groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the propanamide group could participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, for example, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve studying its potential applications, optimizing its synthesis, investigating its mechanism of action, and assessing its safety and environmental impact .

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S2/c1-20(2,25-15-11-9-14(21)10-12-15)18(24)23-17-16(22-19(26-3)27-17)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNHLAVLRFZCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C(N=C(S1)SC)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-2-methyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-2-methyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide
Reactant of Route 3
2-(4-chlorophenoxy)-2-methyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenoxy)-2-methyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenoxy)-2-methyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenoxy)-2-methyl-N-(2-(methylthio)-4-phenylthiazol-5-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.